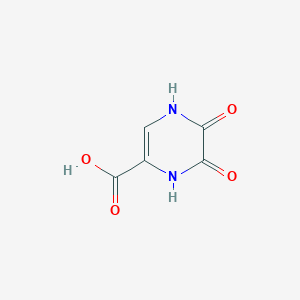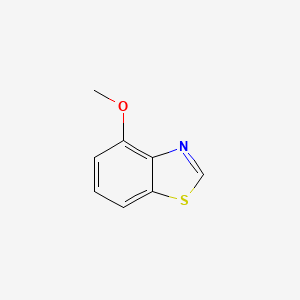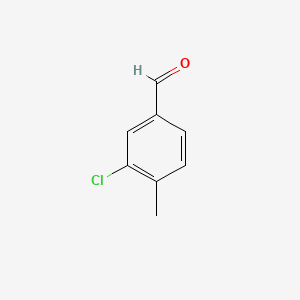
3-氯-4-甲基苯甲醛
概述
描述
3-Chloro-4-methylbenzaldehyde is a chemical compound with the molecular formula C8H7ClO . It has an average mass of 154.594 Da and a monoisotopic mass of 154.018539 Da .
Molecular Structure Analysis
The molecular structure of 3-Chloro-4-methylbenzaldehyde consists of a benzene ring substituted with a chlorine atom, a methyl group, and an aldehyde group .Physical And Chemical Properties Analysis
3-Chloro-4-methylbenzaldehyde is a solid at 20°C . It has a density of 1.2±0.1 g/cm³, a boiling point of 231.9±20.0 °C at 760 mmHg, and a flash point of 104.7±12.9 °C . It has a molar refractivity of 42.7±0.3 cm³ and a molar volume of 129.3±3.0 cm³ .科学研究应用
1. 合成和催化应用
3-氯-4-甲基苯甲醛参与了各种合成途径和催化应用。例如,Takahiko Moteki等人(2016年)研究了在乙醇升级反应中通过顺序醛缩反应形成甲基苯甲醛的过程,突出了这类化合物在从生物乙醇生产附加值化学品方面的潜力(Moteki, Rowley, & Flaherty, 2016)。此外,吴江平等人(2016年)合成了水溶性铜配合物用于将苄基醇氧化为醛,如4-甲基苯甲醛,证明了这种方法在无溶剂条件下的有效性(吴,刘,马,刘,顾,戴,2016)。
2. 分析方法学
该化合物还在分析化学中发挥作用。例如,I. Korhonen和J. Knuutinen(1984年)使用气液色谱法分离了一种氯代4-羟基苯甲醛混合物,其中包括3-氯-4-甲基苯甲醛,从而提供了基于氯取代的保留行为的见解(Korhonen & Knuutinen, 1984)。
3. 生物医学应用
在生物医学研究中,3-氯-4-甲基苯甲醛衍生物已被研究用于各种应用。例如,Y. E. Ryzhkova等人(2020年)研究了3-甲基苯甲醛衍生物在合成具有潜在生物医学应用的化合物中的应用,特别是在调节炎症性疾病方面(Ryzhkova, Ryzhkov, & Elinson, 2020)。
4. 化学和物理性质
研究还关注了3-氯-4-甲基苯甲醛及其衍生物的化学和物理性质。V. Karunakaran和V. Balachandran(2012年)进行了光谱测量和理论计算,以了解4-氯-3-硝基苯甲醛的性质,这可以提供有关相关化合物行为的见解(Karunakaran & Balachandran, 2012)。
5. 环境和生态研究
在环境和生态研究中,已经探讨了3-氯-4-甲基苯甲醛的衍生物。例如,A. Neilson等人(1988年)研究了厌氧细菌对卤代芳香醛的转化,包括3-氯-4-羟基苯甲醛,从而提供了这些化合物潜在环境命运的见解(Neilson, Allard, Hynning, & Remberger, 1988)。
安全和危害
3-Chloro-4-methylbenzaldehyde is considered hazardous. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if skin or eye irritation persists .
属性
IUPAC Name |
3-chloro-4-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c1-6-2-3-7(5-10)4-8(6)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFQNFVCICBYQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80497555 | |
| Record name | 3-Chloro-4-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80497555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-methylbenzaldehyde | |
CAS RN |
3411-03-8 | |
| Record name | 3-Chloro-4-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80497555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-4-methylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



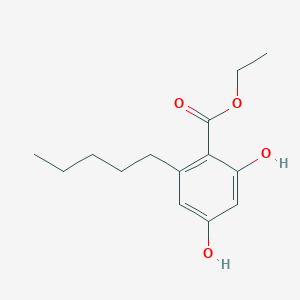
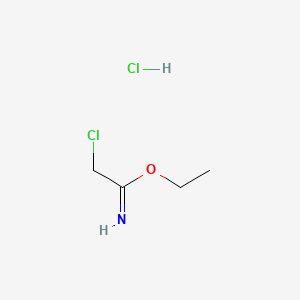
![4-Chlorobenzo[d]thiazol-5-amine](/img/structure/B1590310.png)
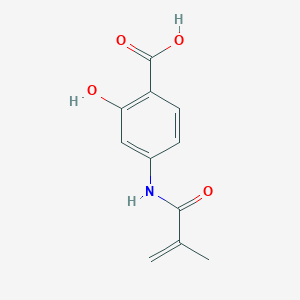

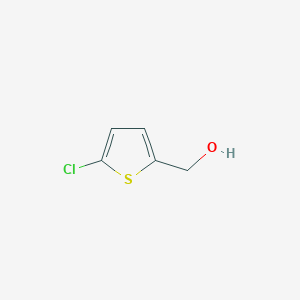


![5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1590318.png)
